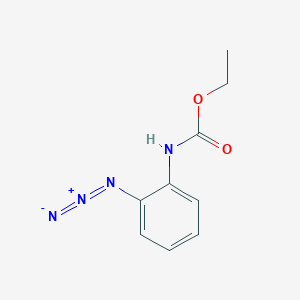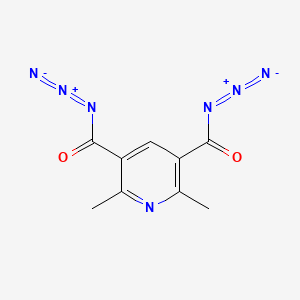
2,6-Dimethylpyridine-3,5-dicarbonyl diazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylpyridine-3,5-dicarbonyl diazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring and two diazide groups at the 3 and 5 positions
Preparation Methods
The synthesis of 2,6-Dimethylpyridine-3,5-dicarbonyl diazide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine-3,5-dicarboxylic acid.
Conversion to Diacid Chloride: The diacid is converted to the corresponding diacid chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Formation of Diazide: The diacid chloride is then treated with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), to yield this compound.
Chemical Reactions Analysis
2,6-Dimethylpyridine-3,5-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the diazide groups to amines.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic compounds.
Common reagents used in these reactions include sodium azide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethylpyridine-3,5-dicarbonyl diazide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyridine-3,5-dicarbonyl diazide involves its ability to undergo nucleophilic substitution reactions. The diazide groups are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
2,6-Dimethylpyridine-3,5-dicarbonyl diazide can be compared with other similar compounds, such as:
2,6-Dimethylpyridine-3,5-dicarboxylic Acid: The parent compound from which the diazide is derived.
2,6-Dimethylpyridine-3,5-dicarboxylic Acid Diethyl Ester: A related ester derivative.
2,6-Dimethylpyridine-3,5-dicarboxamide: An amide derivative with different reactivity.
The uniqueness of this compound lies in its diazide groups, which confer high reactivity and versatility in chemical synthesis.
Properties
CAS No. |
90886-77-4 |
|---|---|
Molecular Formula |
C9H7N7O2 |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2,6-dimethylpyridine-3,5-dicarbonyl azide |
InChI |
InChI=1S/C9H7N7O2/c1-4-6(8(17)13-15-10)3-7(5(2)12-4)9(18)14-16-11/h3H,1-2H3 |
InChI Key |
SCIYBMKTMVYJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)

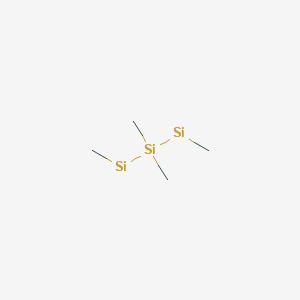
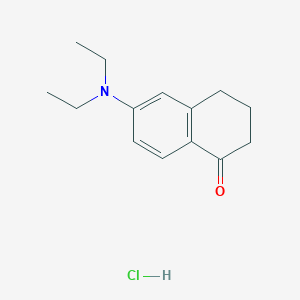

![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
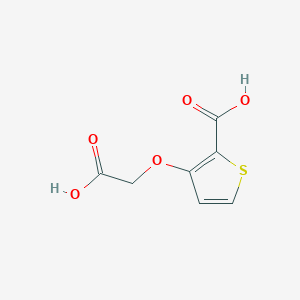

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
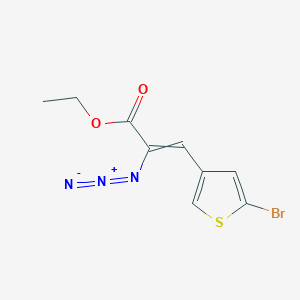
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)

